2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-methylpiperidin-1-yl)ethanone
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Overview
Description
2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-methylpiperidin-1-yl)ethanone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound’s structure includes a benzofuro-pyrimidine core, which is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-methylpiperidin-1-yl)ethanone typically involves multi-step organic reactions The process may start with the formation of the benzofuro[3,2-d]pyrimidine core through cyclization reactions
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or thioether moieties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Alkyl halides, amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
Biologically, compounds with benzofuro-pyrimidine cores have been studied for their potential as enzyme inhibitors, which could be useful in drug development.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making them candidates for therapeutic agents.
Industry
Industrially, such compounds can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-methylpiperidin-1-yl)ethanone would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, inhibiting or modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to changes in the biological pathway.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-methylpiperidin-1-yl)ethanone can be compared with other benzofuro-pyrimidine derivatives.
- Compounds like this compound and its analogs.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which may confer unique biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12-6-8-21(9-7-12)15(22)10-24-18-17-16(19-11-20-18)13-4-2-3-5-14(13)23-17/h2-5,11-12H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCDPEPZNXDDHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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